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Compound of Interest

Compound Name: AAT-008

Cat. No.: B15572817 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
AAT-008 is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4. The PGE2-

EP4 signaling pathway is a critical regulator of immune responses, often promoting an

immunosuppressive tumor microenvironment.[1] By blocking this pathway, AAT-008 has been

shown to enhance anti-tumor immunity, in part by modulating the balance of effector T cells

(Teff) and regulatory T cells (Treg). This application note provides a detailed protocol for the

analysis of immune cell populations, with a focus on T cell subsets, in murine tumor models

following treatment with AAT-008 using multicolor flow cytometry.

Principle of the Method
This protocol describes the preparation of a single-cell suspension from tumor tissue, followed

by staining for cell surface and intracellular markers to identify and quantify key immune cell

subsets by flow cytometry. Specifically, it details a panel and workflow to distinguish effector T

cells and regulatory T cells, which are known to be affected by AAT-008 treatment.

Data Presentation
Treatment with AAT-008 in combination with radiotherapy (RT) has been shown to alter the

composition of tumor-infiltrating lymphocytes in a murine colon cancer model. The following

tables summarize the key findings from a representative study.
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Table 1: Effect of AAT-008 on Effector T Cell (Teff) Population in Tumors[2]

Treatment Group Mean Teff Proportion (%)

0 mg + RT 31

10 mg AAT-008 + RT 43

Teff cells are defined as CD45+CD8+CD69+.

Table 2: Effect of AAT-008 on Regulatory T Cell (Treg) Population and Teff/Treg Ratio in

Tumors[2]

Treatment Group Mean Treg Proportion (%) Mean Teff/Treg Ratio

0 mg + RT 4.0 10

30 mg AAT-008 + RT 1.5 22

Treg cells are identified by the expression of the transcription factor FoxP3.

Signaling Pathway
AAT-008 is a selective antagonist of the EP4 receptor, a G-protein coupled receptor for PGE2.

In the tumor microenvironment, PGE2, produced by tumor cells and suppressive immune cells,

binds to EP4 on T cells. This binding initiates a signaling cascade that typically leads to the

differentiation and enhanced function of regulatory T cells (Tregs) and the suppression of

effector T cell (Teff) activity. By blocking the binding of PGE2 to EP4, AAT-008 inhibits this

immunosuppressive signaling, thereby promoting a more robust anti-tumor immune response

characterized by an increased Teff to Treg ratio.
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PGE2-EP4 Signaling in T Cells and the Effect of AAT-008
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Caption: AAT-008 blocks PGE2-EP4 signaling in T cells.
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Flow Cytometry Workflow for AAT-008 Treated Tumors
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Caption: Experimental workflow for flow cytometry analysis.
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Reagents and Materials
AAT-008: As per experimental requirements.

Phosphate-Buffered Saline (PBS): pH 7.4.

Flow Cytometry Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% Sodium

Azide.

Red Blood Cell (RBC) Lysis Buffer: 1X solution.

Fixation/Permeabilization Buffer: Commercially available kit for transcription factor staining

(e.g., FoxP3 staining buffer set).

Fluorescently conjugated antibodies: See Table 3 for a recommended panel.

Viability Dye: (e.g., Zombie NIR™ or similar).

FACS tubes: 5 mL polystyrene round-bottom tubes.

Flow Cytometer: Equipped with appropriate lasers and filters.

Recommended Murine T Cell Flow Cytometry Panel
Table 3: Murine T Cell Panel
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Target Fluorochrome Purpose

CD45 FITC Leukocyte marker

CD3 PE T cell marker

CD4 PerCP-Cy5.5 Helper T cell marker

CD8a APC Cytotoxic T cell marker

CD69 PE-Cy7
Early activation marker (for

Teff)

FoxP3 Alexa Fluor 647 Treg marker (intracellular)

Viability Dye e.g., Zombie NIR™ Live/dead cell discrimination

Protocol for Preparation of Single-Cell Suspension from
Murine Tumors

Excise tumors from mice and place them in a petri dish with cold PBS.

Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.

Transfer the minced tissue to a 15 mL conical tube containing an enzymatic digestion

cocktail (e.g., collagenase D and DNase I in RPMI-1640).

Incubate at 37°C for 30-60 minutes with gentle agitation.

Stop the digestion by adding media containing FBS.

Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove

clumps.

Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.

Resuspend the cell pellet in 2 mL of 1X RBC Lysis Buffer and incubate for 5 minutes at room

temperature.
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Add 10 mL of PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C. Discard

the supernatant.

Resuspend the cell pellet in Flow Cytometry Staining Buffer.

Perform a cell count and determine viability using a hemocytometer and trypan blue or an

automated cell counter.

Protocol for Simultaneous Surface and Intracellular
Staining

Adjust the cell concentration to 1 x 10⁷ cells/mL in Flow Cytometry Staining Buffer.

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.

Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according

to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected

from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.

Surface Marker Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining

Buffer containing the pre-titrated cocktail of fluorescently conjugated surface antibodies

(CD45, CD3, CD4, CD8a, CD69).

Incubate for 30 minutes at 4°C in the dark.

Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer, centrifuge at 300 x g for 5

minutes, and discard the supernatant.

Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of Fixation/Permeabilization

buffer. Incubate for 30-60 minutes at 4°C in the dark.

Centrifuge at 500 x g for 5 minutes and discard the supernatant.

Wash the cells with 1 mL of Permeabilization Buffer. Centrifuge at 500 x g for 5 minutes and

discard the supernatant.
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Intracellular Staining: Resuspend the cell pellet in 100 µL of Permeabilization Buffer

containing the anti-FoxP3 antibody.

Incubate for 30-45 minutes at room temperature in the dark.

Wash the cells twice with 1 mL of Permeabilization Buffer.

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Acquire the samples on a flow cytometer within 24 hours.

Data Analysis
Create a gating strategy to identify the populations of interest.

First, gate on single cells using forward scatter area (FSC-A) versus forward scatter height

(FSC-H).

From the single-cell population, gate on live cells using the viability dye.

From the live cells, gate on leukocytes using a CD45 versus side scatter (SSC) plot.

From the CD45+ population, identify T cells by gating on CD3+ cells.

Within the CD3+ gate, distinguish helper T cells (CD4+) and cytotoxic T cells (CD8a+).

To identify Teff cells, create a plot of CD69 versus CD8a from the CD3+ gate.

To identify Treg cells, create a plot of FoxP3 versus CD4 from the CD3+ gate.

Calculate the percentage of each population within the parent gate.

Troubleshooting
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Issue Possible Cause Solution

Low cell viability Harsh tissue dissociation

Optimize digestion time and

enzyme concentration. Keep

cells on ice whenever possible.

High background staining
Inadequate washing or non-

specific antibody binding

Increase the number of wash

steps. Include an Fc block step

before surface staining. Titrate

antibodies to determine the

optimal concentration.

Weak intracellular signal
Inefficient permeabilization or

low target expression

Use a reputable commercial

fixation/permeabilization kit.

Ensure the correct buffer is

used for intracellular staining.

Confirm target expression with

positive controls.

Poor separation of populations

Incorrect compensation or

inappropriate

marker/fluorochrome

combination

Run single-color compensation

controls for each fluorochrome.

Use a fluorochrome brightness

guide to design the panel,

assigning brighter

fluorochromes to markers with

lower expression.

Conclusion
This application note provides a comprehensive protocol for the flow cytometric analysis of

immune cells, particularly T cell subsets, following treatment with the EP4 antagonist AAT-008.

The provided methodology and panel can be adapted for various research needs to investigate

the immunomodulatory effects of A.A.T.-008 and other agents targeting the PGE2-EP4

signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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